4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile, also known as G007-LK, is a small-molecule inhibitor of the enzymes tankyrase 1 and 2 (TNKS1/2) []. It belongs to the class of 1,2,4-triazole-based compounds and exhibits potent and selective inhibition against its targets []. G007-LK has emerged as a valuable tool in scientific research, particularly in the study of cancer and other diseases associated with aberrant Wnt/β-catenin signaling [, , , , , , , , , , , , , , , , , , , , , , ].
Synthesis Analysis
A detailed synthesis analysis of G007-LK can be found in the paper titled "Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor" []. This study describes a structure-activity relationship study focused on improving the core structure of a previously identified tankyrase inhibitor, JW74 []. Chemical modifications and optimizations led to the development of G007-LK, achieving improved potency, metabolic stability, and adherence to the "rule of 5" for drug-likeness [].
Molecular Structure Analysis
The molecular structure of G007-LK has been elucidated using X-ray crystallography []. The co-crystal structure of G007-LK bound to the PARP domain of TNKS2 revealed that it binds to unique structural features within the extended adenosine binding pocket of the enzyme []. This specific binding interaction contributes to the high target selectivity and specificity of G007-LK [].
Mechanism of Action
G007-LK acts as a potent and selective inhibitor of tankyrase enzymes (TNKS1/2) [, ]. Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and development [, , , , , , , , , , , , , , , , , , , , , , ]. By inhibiting tankyrase activity, G007-LK prevents the poly(ADP-ribosyl)ation and subsequent degradation of AXIN, a negative regulator of the Wnt/β-catenin pathway [, , ]. This leads to AXIN stabilization, increased β-catenin degradation, and ultimately, the suppression of Wnt/β-catenin signaling [, , ].
Applications
Cancer Research: G007-LK has demonstrated promising anti-tumor activity in preclinical models of various cancers, including colorectal cancer [, , ], glioblastoma [], hepatocellular carcinoma [], and gastrointestinal stromal tumor []. It inhibits cancer cell proliferation, induces differentiation, and reduces tumor growth by suppressing the Wnt/β-catenin signaling pathway [, , , , , ].
Stem Cell Biology: Research has shown that G007-LK can influence stem cell activity [, ]. In the small intestine, G007-LK treatment reduced the number of cells originating from Lgr5+ stem cells, suggesting a potential role in regulating intestinal stem cell proliferation [, ].
Chronic Inflammatory Diseases: G007-LK has shown therapeutic potential in models of chronic inflammatory diseases such as sclerodermatous chronic graft-versus-host disease (sclGvHD) []. By inhibiting the Wnt/β-catenin pathway, it mitigated the development of clinical and histological features of sclGvHD, suggesting a potential therapeutic approach for this condition [].
Understanding Tankyrase Biology: As a potent and selective tankyrase inhibitor, G007-LK serves as a valuable tool for studying the biological functions of tankyrases [, ]. Its use has provided insights into the role of tankyrases in various cellular processes, including the regulation of the Wnt/β-catenin pathway, DNA damage response [], and β-cell maturation [].
Related Compounds
XAV939
Compound Description: XAV939 is a small-molecule inhibitor of tankyrase enzymes (TNKS1 and TNKS2). [, ] Like G007-LK, it stabilizes AXIN, a key component of the Wnt/β-catenin signaling pathway, leading to β-catenin degradation and inhibition of Wnt signaling. [, ] XAV939 has been shown to suppress the growth of hepatocellular carcinoma cells in vitro. []
Relevance: XAV939 is structurally distinct from G007-LK but shares the same mechanism of action, inhibiting tankyrase enzymes to suppress Wnt/β-catenin signaling. [, ] Both compounds are being investigated for their potential as anticancer agents.
IWR-1
Compound Description: IWR-1 is a small-molecule inhibitor of tankyrase enzymes. [] It stabilizes AXIN, leading to the inhibition of Wnt/β-catenin signaling. [] IWR-1 has shown anti-proliferative effects in colorectal cancer cells. []
Relevance: IWR-1 is structurally distinct from G007-LK but shares a similar mechanism of action, inhibiting tankyrase enzymes and suppressing Wnt/β-catenin signaling. [] Resistance to IWR-1 has been observed in colorectal cancer cells with upregulated mTOR signaling. []
Olaparib
Compound Description: Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase 1/2 (PARP1/2) enzymes. [] It is clinically used for the treatment of several cancers, including ovarian and breast cancers. []
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is a chemotherapeutic agent used in the treatment of glioblastoma (GBM). [] It is an alkylating agent that induces DNA damage. []
Relevance: While not structurally related to G007-LK, TMZ is relevant as a co-treatment option. [] Research suggests that G007-LK enhances the anti-tumor effect of TMZ in GBM stem cells, indicating a potential synergistic effect. []
BKM120
Compound Description: BKM120 is a selective inhibitor of PI3K. [] It blocks the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. []
Relevance: BKM120 is not structurally related to G007-LK but is relevant as a potential combination therapy. [] Studies have shown that combining G007-LK with BKM120 enhances the anti-proliferative effect in colorectal cancer cells. []
Erlotinib
Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). [] It is used in the treatment of certain types of lung and pancreatic cancer. []
Relevance: Similar to BKM120, erlotinib is not structurally related to G007-LK but shows potential for combination therapy. [] Combining G007-LK with erlotinib demonstrated enhanced anti-proliferative effects in colorectal cancer cells. []
RK-287107
Compound Description: RK-287107 is a potent and specific tankyrase inhibitor that exhibits a higher potency against tankyrase-1 and -2 compared to G007-LK. [] It demonstrates antitumor activity by stabilizing Axin2 and downregulating β-catenin signaling in APC-mutated colorectal cancer cells. []
Relevance: RK-287107 is structurally related to G007-LK and shares its mechanism of action, inhibiting tankyrases to suppress the Wnt/β-catenin pathway. [] RK-287107 displays a greater potency compared to G007-LK in preclinical models of colorectal cancer. []
STP1002
Compound Description: STP1002 is a tankyrase-selective inhibitor that displays antitumor efficacy without on-target gastrointestinal toxicity in preclinical models of APC-mutated colorectal cancer. [] It inhibits tumor growth by stabilizing AXINs and antagonizing the Wnt/β-catenin pathway. []
Pyrvinium
Compound Description: Pyrvinium is a CK1α agonist. [] It activates CK1α, which promotes the degradation of β-catenin and inhibits Wnt/β-catenin signaling. [] Notably, pyrvinium is already clinically approved for other indications. []
Relevance: Pyrvinium is not structurally related to G007-LK but offers another approach to targeting the Wnt pathway. [] It indirectly inhibits Wnt/β-catenin signaling by activating CK1α, whereas G007-LK directly inhibits tankyrases. [] Both compounds have demonstrated protective effects against experimental sclerodermatous chronic graft-versus-host disease (cGvHD). []
Salinomycin
Compound Description: Salinomycin is an LRP6 inhibitor. [] It blocks the interaction of Wnt ligands with the LRP6 receptor, inhibiting Wnt/β-catenin signaling upstream of tankyrases. []
Relevance: Salinomycin, unlike G007-LK, acts upstream in the Wnt/β-catenin pathway by directly targeting the LRP6 receptor. [] Both compounds have shown potential for treating experimental sclerodermatous chronic graft-versus-host disease (cGvHD). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fucosterol is a plant sterol found in algae that has diverse biological activities including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties among others. It decreases markers of oxidative damage and increases antioxidative enzyme activity in vitro. It reduces the expression of TNF-α and IL-6 following LPS administration by halting NF-κB and p38 MAPK signaling in RAW 264.7 murine macrophages. In HEK293, MCF-7, and SiHa cells, fucosterol decreases proliferation (IC50s = 185.4, 43.3, and 34.0 µg/ml, respectively). It also has anticancer activity in HL-60 leukemia cells, where it inhibits cell growth, halts the cell cycle at the G2/M transition, and induces apoptosis with maximally increased caspase-9, -8, and -3 expression at 68.8 µM. In a streptozotocin rat model of diabetes, it decreases serum glucose concentrations when administered at 30 mg/kg. Fucosterol analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24. It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.
Fucoxanthin is a carotenoid that occurs naturally in certain algae. It significantly reduces abdominal white adipose tissue (WAT) in mice and rats when included in their diet. Fucoxanthin increases the amount of mitochondrial uncoupling protein 1 (UCP1), a fatty acid-stimulated protein involved in respiration and thermogenesis in WAT of mice and rats. In KK-Ay mice, which are used to model obese type 2 diabetics with hyperinsulinemia, fucoxanthin reduces WAT gain and also decreases blood glucose and plasma insulin levels. Fucoxanthin, an abundant marine xanthophyll and a type of sea-weed carotenoid, plays a key role in generating the brown pigment in brown seaweeds. It exhibits pharmacological properties including antitumor and antioxidant properties. Fucoxanthin belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Fucoxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fucoxanthin has been found in human intestine tissue. Within the cell, fucoxanthin is primarily located in the membrane (predicted from logP) and cytoplasm.
Fudosteine is a cysteine derivative that interferes with the increase in goblet cell number, expression of the mucin MUC5AC, and subsequent mucin secretion, in airways agonized with tobacco smoke, isoproterenol, lipopolysaccharide, TNF-α, or oxidants. Fudosteine, which is a thiol compound with antioxidant properties, limits NF-κB signaling and reduces inflammatory gene expression. It has greater bioavailability than N-acetyl-cysteine and increases cysteine levels in cells. Fudosteine, also known as Cleanal and SS-320A, is a MUC5AC mucin hypersecretion inhibitor that is used as an expectorant in chronic bronchial inflammatory disorders.
Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate with IC50 of 4 nM and 3 nM for human and hamster chymase enzyme, respectively. The orally available chymase inhibitor BAY 1142524 is currently being developed as a first-in-class treatment for left-ventricular dysfunction after myocardial infarction.
Fumagillol is a sesquiterpenoid with antimicrobial properties. It has a role as an antimicrobial agent. It is a spiro-epoxide, a secondary alcohol and a sesquiterpenoid.